Product packaging for 3-Fluoro-N-methyl-D-alanine(Cat. No.:CAS No. 918409-21-9)

3-Fluoro-N-methyl-D-alanine

Cat. No.: B14187345
CAS No.: 918409-21-9
M. Wt: 121.11 g/mol
InChI Key: XEYZCKCYJIEQQO-GSVOUGTGSA-N
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Description

Contextualization of Fluorine in Amino Acid Modification

The introduction of fluorine into amino acid structures is a widely used tactic to modulate their physicochemical and biological properties. rsc.org Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. Its small atomic radius allows it to often be substituted for hydrogen without significant steric hindrance. The strong carbon-fluorine bond enhances the metabolic stability of the amino acid and any resulting peptide. numberanalytics.com

The effects of fluorination on amino acid properties are multifaceted:

Acidity and Basicity: Fluorine's electron-withdrawing nature can alter the pKa values of the amino and carboxyl groups, influencing the molecule's charge at different pH levels. numberanalytics.com

Lipophilicity: The introduction of fluorine can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes. rsc.orgnumberanalytics.com

Conformational Control: Fluorine can influence the conformational preferences of the amino acid side chain, which can in turn affect the secondary and tertiary structure of peptides and proteins. nih.gov

Biochemical Probes: The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein structure, dynamics, and interactions without the background noise present in biological systems. nih.govnih.gov Additionally, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a key component in Positron Emission Tomography (PET) imaging agents for diagnostic purposes. numberanalytics.com

Significance of N-Methylation in Amino Acid and Peptide Chemistry

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is another crucial modification in peptide chemistry. nih.govnih.gov This seemingly simple alteration can have profound effects on the properties of peptides and proteins. nih.gov Nature itself utilizes N-methylation to modulate the biological functions of peptides, often in the production of antibiotics. researchgate.net

The key benefits of N-methylation include:

Increased Proteolytic Resistance: The methyl group on the amide nitrogen can sterically hinder the approach of proteases, enzymes that cleave peptide bonds, thus increasing the peptide's stability and half-life in biological systems. researchgate.netscielo.org.mx

Enhanced Membrane Permeability: N-methylation can improve a peptide's ability to cross cell membranes by disrupting intramolecular hydrogen bonds and increasing its lipophilicity. scielo.org.mxacs.org

Conformational Rigidity: The N-methyl group restricts the rotation around the peptide bond, leading to a more conformationally constrained peptide backbone. scielo.org.mx This can help in designing peptides with specific secondary structures and improved receptor binding affinity and selectivity. nih.govacs.org

Modulation of Biological Activity: By altering the conformation and stability, N-methylation can significantly modulate the biological activity of peptides, sometimes leading to more potent and selective therapeutic candidates. nih.gov

Overview of 3-Fluoro-N-methyl-D-alanine as a Prototypical Compound

This compound serves as an exemplary case study, embodying both fluorination and N-methylation. The "3-Fluoro" designation indicates the presence of a fluorine atom on the third carbon of the alanine (B10760859) side chain, while "N-methyl" points to the methylation of the alpha-amino group. The "D-alanine" specifies the stereochemistry of the amino acid, which is the non-natural enantiomer.

A convergent synthetic route has been developed to produce both (2S)- and (2R)-3-fluoroalanine and their corresponding N-methyl derivatives in optically pure form from L- or D-serine, respectively. nih.govacs.org This methodology involves a common oxazolidinone intermediate. nih.govacs.org The synthesis of the N-methyl analogues of 3-fluoroalanine has been reported, highlighting the feasibility of creating such dually modified amino acids. mdpi.com

This compound is not just a synthetic curiosity but represents a building block for creating peptides with potentially enhanced stability, permeability, and specific conformational properties. The combination of the fluorine atom and the N-methyl group offers a powerful tool for researchers to probe biological systems and to design novel peptides with tailored characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FNO2 B14187345 3-Fluoro-N-methyl-D-alanine CAS No. 918409-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918409-21-9

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2S)-3-fluoro-2-(methylamino)propanoic acid

InChI

InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1

InChI Key

XEYZCKCYJIEQQO-GSVOUGTGSA-N

Isomeric SMILES

CN[C@H](CF)C(=O)O

Canonical SMILES

CNC(CF)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Fluoro N Methyl D Alanine and Stereoisomers

Stereoselective Synthesis Approaches

The controlled installation of a fluorine atom and the maintenance of a specific stereoconfiguration at the α-carbon are the primary challenges in the synthesis of 3-Fluoro-N-methyl-D-alanine. Various stereoselective strategies have been developed to address these challenges, primarily falling into two categories: chiral pool synthesis and enantioselective fluorination.

Chiral Pool Synthesis from D-Amino Acid Precursors

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as D-amino acids, to construct the target molecule, thereby preserving the desired stereochemistry. units.itsciencenet.cn

D-serine is a common and versatile precursor for the synthesis of D-amino acid derivatives due to its inherent chirality and the reactive hydroxyl group, which can be chemically manipulated. researchgate.netnii.ac.jpmdpi.comnih.gov A prominent strategy involves the conversion of the hydroxyl group of a D-serine derivative into a fluorine atom. One such approach begins with the protection of the amino and carboxyl groups of D-serine. The resulting protected D-serine derivative can then undergo fluorination.

A key intermediate in the synthesis of N-methylated fluoroalanines is the corresponding oxazolidinone derived from D-serine. nih.gov This rigid heterocyclic system allows for high stereocontrol in subsequent reactions. The synthesis of (2R)-3-fluoroalanine and its N-methyl derivative has been reported starting from D-serine. nih.govresearchgate.net The process involves the formation of an oxazolidinone from D-serine, followed by a fluorodehydroxylation step. nih.gov

A related synthesis of 3-fluoro-N-methyl-D-aspartic acid, which shares key synthetic steps, starts from an epoxy succinic ester. nih.gov Ring-opening of the epoxide with N-benzylmethylamine, followed by stereoselective fluorination using a reagent like Deoxo-Fluor, proceeds through an aziridinium (B1262131) intermediate to yield the fluorinated product with high stereoselectivity. nih.gov Subsequent deprotection steps can then yield the final amino acid. nih.gov

Starting MaterialKey IntermediateFluorination ReagentProductReference
D-SerineOxazolidinone derivativeDeoxo-Fluor(2R)-3-Fluoroalanine-N-methyl derivative nih.govresearchgate.net
Epoxy succinic esterN-benzylmethylamine adductDeoxo-Fluor3-Fluoro-N-methyl-D-aspartic acid nih.gov

Oxazolidinones, particularly those derived from amino acids, are powerful chiral auxiliaries and intermediates in asymmetric synthesis. google.comgoogle.com In the context of this compound synthesis, an oxazolidinone is typically formed from a D-amino acid precursor like D-serine. nih.govnih.gov This strategy locks the stereocenter and provides a rigid framework for subsequent chemical transformations.

The synthesis of N-methyl amino acids often utilizes 5-oxazolidinones as intermediates. acs.org For the synthesis of the fluorinated analogue, a key step is the conversion of a hydroxyl group to a fluorine atom. Starting from an oxazolidinone derived from D-serine, the hydroxyl group can be displaced by fluoride (B91410). nih.gov The N-methylation can be performed at a suitable stage of the synthesis, often on the oxazolidinone ring or after its opening. The stereochemical integrity of the α-carbon is maintained throughout this process due to the conformational rigidity of the oxazolidinone intermediate.

A representative reaction scheme involves the fluorodehydroxylation of an N-protected oxazolidinone derived from D-serine using a nucleophilic fluorinating agent such as Deoxofluor, which has been shown to proceed with excellent stereoselectivity. nih.govresearchgate.net

PrecursorIntermediateKey TransformationAdvantageReference
D-Serine5-OxazolidinoneFluorodehydroxylationHigh stereocontrol nih.govresearchgate.net
Alanine (B10760859) derivativeOxazolidinone templateAlkylationEnantiopure product google.com

Enantioselective Fluorination Strategies

An alternative to chiral pool synthesis is the direct enantioselective fluorination of an achiral substrate using a chiral catalyst or reagent. This approach can be more convergent and flexible. Both electrophilic and nucleophilic fluorination methods have been developed. mdpi.comnumberanalytics.com

Electrophilic fluorination involves the use of an "F+" source to introduce fluorine into a molecule. illinois.edu When applied to a chiral substrate, diastereoselective fluorination can be achieved. For instance, the fluorination of an enolate derived from a chiral N-acyloxazolidinone can proceed with high diastereoselectivity. While this method often requires a pre-existing chiral center, it is a powerful tool for creating fluorinated stereocenters.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are common electrophilic fluorinating agents. acs.orgbeilstein-journals.org The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the fluorinating agent. For example, the diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives, which can be obtained from D-serine, has been described. nih.gov Catalytic enantioselective fluorination of carbonyl compounds, such as β-keto esters, using chiral metal complexes or organocatalysts has also been extensively studied, providing access to β-fluoro-α-amino acid precursors. acs.orgresearchgate.net

Substrate TypeFluorinating AgentChiral InfluenceOutcomeReference
Chiral N-acyloxazolidinone enolateNFSI, SelectfluorChiral auxiliaryDiastereoselective fluorination nih.govbeilstein-journals.org
β-Keto estersSelectfluorChiral metal catalyst (e.g., Cu(II), Ni(II))Enantioselective fluorination acs.org
AldehydesN-fluorobenzenesulfonimideChiral imidazolidinone catalystEnantioselective α-fluorination researchgate.net

Nucleophilic fluorination employs a fluoride source, such as an alkali metal fluoride or an amine-HF complex, to displace a leaving group. mdpi.com This method is particularly effective for the conversion of alcohols to fluorides (fluorodehydroxylation). As mentioned previously, the synthesis of (2R)- and (2S)-3-fluoroalanine and their N-methyl derivatives from serine enantiomers via an oxazolidinone intermediate utilizes a nucleophilic fluorinating agent, Deoxofluor. nih.govresearchgate.net This reaction proceeds with high stereoselectivity.

Another strategy involves the ring-opening of chiral aziridines or epoxides with a fluoride source. For example, the synthesis of 3-fluoro N-methylaspartates has been achieved through the nucleophilic ring-opening of an intermediate aziridinium ion with fluoride. nih.govmdpi.com Catalytic enantioselective fluorolactonization reactions using a nucleophilic fluoride source have also been developed, offering a pathway to chiral fluorine-containing heterocycles that can be precursors to fluorinated amino acids. scispace.com The development of methods for the enantioselective preparation of β-fluoro amines often relies on carbon-carbon bond formation followed by transformations, where a key step can be a nucleophilic fluorination or the use of a fluorinated building block. nih.gov

SubstrateLeaving GroupFluoride SourceKey FeatureReference
Protected D-serine derivative (alcohol)HydroxylDeoxofluor, DASTStereospecific fluorodehydroxylation nih.govmdpi.com
Chiral aziridinium ionRing strainFluoride anionStereoselective ring-opening nih.gov
Alkenoic acidsAryliodo group (in situ)HF-pyridineEnantioselective fluorolactonization scispace.com

Asymmetric Alkylation and N-Methylation Reactions

The introduction of both a fluorine atom and an N-methyl group with precise stereocontrol at the α-carbon presents a significant synthetic challenge. Advanced strategies often involve the sequential or concerted alkylation and methylation of carefully chosen precursors.

One effective strategy begins with a chiral template derived from a common amino acid, such as L- or D-serine. The amino and carboxyl groups are first protected, often forming a cyclic structure like an oxazolidinone, which locks the stereochemistry. Hoveyda and colleagues reported a method where oxazolidinones derived from serine are utilized. mdpi.comresearchgate.net The N-methylation can be achieved on this protected scaffold. Subsequent fluorination, often replacing a hydroxyl group, leads to the desired product. This approach ensures that the stereocenter established by the starting amino acid is retained throughout the synthesis. mdpi.comresearchgate.net

Another powerful method involves the asymmetric alkylation of glycine (B1666218) enolate equivalents where a chiral auxiliary directs the stereochemical outcome. Following the Cα-alkylation step to introduce the fluoromethyl group, N-methylation can be performed. The synthesis of N-methyl amino acids can be efficiently achieved through intermediate 5-oxazolidinones, which are formed from N-benzyloxycarbonyl (Cbz) amino acids and an aldehyde. acs.org These intermediates can then be N-methylated and subsequently hydrolyzed to yield the final N-methyl amino acid.

A related approach has been used for the synthesis of the structurally similar compound, 3-fluoro-N-methyl-D-aspartic acid. nih.govcore.ac.uk This synthesis starts with an epoxy succinic ester. The stereoselective ring-opening of the epoxide with N-benzylmethylamine introduces the N-methylamino group. nih.gov This is followed by a stereoselective fluorination step using a reagent like Deoxo-Fluor, which proceeds through an aziridinium intermediate to yield the fluorinated product with high stereocontrol. nih.govcore.ac.uk A final hydrogenolysis step removes the benzyl (B1604629) group to afford the N-methylated amino acid. nih.gov

Table 1: Key Reactions in Asymmetric Synthesis

Starting MaterialKey IntermediateKey ReactionsTarget Feature
D-SerineOxazolidinoneProtection, N-methylation, FluorodehydroxylationN-Methyl, Fluoro
Glycine EquivalentChiral EnolateAsymmetric Alkylation, N-methylationFluoroalkyl, N-Methyl
Epoxy Succinic EsterAziridinium IonEpoxide Ring-Opening, Stereoselective FluorinationN-Methyl, Fluoro

Stereocontrolled Functionalization of Precursors

Achieving the correct stereochemistry in this compound relies heavily on the stereocontrolled functionalization of chiral precursors. In these methods, the stereocenter is established early and subsequent reactions are designed to proceed with high fidelity, preserving the desired configuration.

A prominent example is the synthesis starting from either D- or L-serine. mdpi.comresearchgate.net The serine is converted into a cyclic oxazolidinone derivative, which protects the amine and carboxylate groups and rigidly defines the stereochemistry. The hydroxyl group of the serine side chain is then the target for fluorination. Deoxyfluorination using reagents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) replaces the hydroxyl with a fluorine atom. mdpi.comresearchgate.net This reaction typically proceeds with inversion of configuration, or through intermediates that ensure a high degree of stereocontrol. The N-methyl group can be introduced onto the oxazolidinone nitrogen before or after fluorination, followed by deprotection to yield the final product. mdpi.comresearchgate.net

The synthesis of 3-fluoro-D-alanine has also been achieved stereoselectively using a chiral sulfoxide (B87167) as a precursor. acs.org This method involves key reactions such as the azidization of an α-fluoro-α'-sulfinyl alcohol under Mitsunobu conditions and a Pummerer rearrangement to form the amino alcohol. acs.org While this specific example leads to 3-fluoro-D-alanine, the principles of using chiral auxiliaries like sulfoxides can be adapted for more complex derivatives.

O'Hagan and coworkers demonstrated a stereocontrolled synthesis of 3-fluoro-N-methyl-D-aspartic acid stereoisomers starting from an epoxy succinic ester. nih.govcore.ac.uk The reaction of the epoxide with N-benzylmethylamine followed by treatment with Deoxo-Fluor leads to fluorination via a cyclic aziridinium intermediate. nih.gov This mechanism ensures a defined stereochemical relationship between the incoming fluorine and the amino group, derived from the stereochemistry of the initial epoxide.

Biocatalytic Synthesis of Fluoroamino Acid Enantiomers

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. Enzymes are increasingly used to produce enantiomerically pure fluoroamino acids.

Enzymatic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely used biocatalytic strategy to separate racemic mixtures. rsc.org In this process, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic pair, leaving the other, desired enantiomer unreacted. The product and the remaining substrate, now enriched in one enantiomer, can then be separated. The major limitation of classic kinetic resolution is the theoretical maximum yield of 50% for each enantiomer. rsc.org

Enzymes such as hydrolases (e.g., lipases, proteases) and oxidases are commonly employed. rsc.orggoogle.com For amino acids, acylases or proteases can be used to selectively hydrolyze the N-acyl derivative of one enantiomer (e.g., the L-enantiomer), allowing for the separation of the resulting free L-amino acid from the unreacted N-acyl-D-amino acid ester. google.com While specific examples for this compound are not extensively detailed in the literature, the principle is broadly applicable to fluorinated amino acids. For instance, the enzymatic kinetic resolution of racemic organofluorine alcohols using lipases like Candida antarctica Lipase B (CALB) has been shown to be highly effective, yielding products with high enantiomeric excess. researchgate.net

Reductive Amination using Dehydrogenases on Fluorinated Pyruvates

The asymmetric synthesis of fluoroamino acids can be achieved through the enzymatic reductive amination of fluorinated α-keto acids. Alanine dehydrogenase (AlaDH) is a key enzyme in this approach, catalyzing the conversion of pyruvate (B1213749) and its analogs to the corresponding L-alanine derivatives. nih.gov

This method uses 3-fluoropyruvate as a substrate, which is converted into L-3-fluoroalanine in the presence of an amino donor (ammonia) and a reducing cofactor (NADH). mdpi.comnih.gov To make the process economically viable, the expensive NADH cofactor must be regenerated in situ. This is often achieved by using a coupled enzyme system. For example, formate (B1220265) dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, which simultaneously reduces NAD+ to NADH. mdpi.com This multi-enzyme system can be integrated into a continuous process, for example, by co-immobilizing the enzymes in a packed-bed reactor, allowing for the sustainable synthesis of L-amino acids. mdpi.comresearchgate.net While this method typically produces the L-enantiomer, enzyme engineering efforts are underway to alter the stereoselectivity of dehydrogenases.

ω-Transaminase-Mediated Transformations

ω-Transaminases (ω-TAs) are highly valuable enzymes for the asymmetric synthesis of chiral amines, including non-canonical amino acids. nih.govmdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. mdpi.com

For the synthesis of D-fluoroamino acids, an (R)-selective ω-transaminase can be used. The reaction transforms 3-fluoropyruvate into D-3-fluoroalanine with high conversion and excellent enantiopurity. mdpi.comnih.gov A common challenge in transamination reactions is the unfavorable equilibrium, which often lies on the side of the starting materials. mdpi.com To drive the reaction towards product formation, various strategies are employed, such as using a large excess of the amino donor or removing one of the byproducts. mdpi.com One successful approach involves using a biphasic water/isooctane system. This setup helps to overcome the strong product inhibition caused by the ketone byproduct (e.g., acetophenone (B1666503) when α-methylbenzylamine is the amino donor), resulting in high conversion (70%) and enantiomeric excess (>99%) for D-3-fluoroalanine. nih.gov Isopropylamine is another commonly used amino donor that generates acetone (B3395972) as a byproduct, which can be removed by evaporation to shift the equilibrium. mdpi.comresearchgate.net

Table 2: Biocatalytic Approaches to Fluoroamino Acids

MethodEnzyme ClassSubstrateProductKey Features
Enzymatic ResolutionHydrolases (e.g., Acylase)Racemic N-acyl-fluoroalanineEnantiopure fluoroalanineSelective transformation of one enantiomer. rsc.org
Reductive AminationDehydrogenase (e.g., AlaDH)3-FluoropyruvateL-3-FluoroalanineRequires NADH cofactor regeneration. mdpi.comnih.gov
Asymmetric Synthesisω-Transaminase (ω-TA)3-FluoropyruvateD-3-Fluoroalanine(R)-selective enzyme; equilibrium shift strategies needed. mdpi.comnih.gov

Radiosynthesis for Isotopic Labeling (e.g., ¹⁸F, ¹⁹F) for Research Probes

The incorporation of fluorine isotopes, particularly the positron-emitter fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) and the stable isotope fluorine-19 (¹⁹F), is crucial for developing research probes for Positron Emission Tomography (PET) and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

The radiosynthesis of ¹⁸F-labeled amino acids like [¹⁸F]this compound typically involves a multi-step process that must be rapid and efficient due to the short half-life of ¹⁸F. A common method is the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or bromide) with [¹⁸F]fluoride. nih.govnih.gov The synthesis of a D-[¹⁸F]trifluoroalanine analogue, for instance, started with a protected brominated precursor. acs.org This precursor was reacted with [¹⁸F]fluoride, facilitated by a potassium/Kryptofix 2.2.2 complex, followed by purification and acidic deprotection of the intermediate. acs.org The final step often requires chiral high-performance liquid chromatography (HPLC) to separate the desired D-enantiomer from the L-enantiomer, yielding the radiotracer with high radiochemical and enantiomeric purity. acs.org

The synthesis of the stable ¹⁹F-labeled compound is often performed in parallel to serve as a reference standard for analytical characterization and for in vitro biological assays. acs.org Fluorine-19 is 100% naturally abundant and possesses high NMR sensitivity, making ¹⁹F-labeled amino acids excellent probes for studying protein structure, dynamics, and ligand interactions. nih.govbohrium.comacs.org The distinct chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment, providing detailed information without the background noise present in ¹H NMR. nih.gov The incorporation of ¹⁹F-labeled amino acids into peptides and proteins allows for the investigation of molecular binding conformations and can be used in fragment-based drug discovery screening. acs.org

Table 3: Isotopic Labeling Summary

IsotopeApplicationSynthetic MethodKey Considerations
Fluorine-18 (¹⁸F)Positron Emission Tomography (PET)Nucleophilic [¹⁸F]fluorination of a precursor with a leaving group. nih.govnih.govShort half-life requires rapid synthesis; high-purity precursor needed; final chiral purification often required. acs.org
Fluorine-19 (¹⁹F)Nuclear Magnetic Resonance (NMR)Standard organic fluorination reactions.Used as analytical standard and as a probe for structural biology and drug screening. acs.orgacs.org

Computational and Spectroscopic Elucidation of Molecular Structure and Conformation

Quantum Chemical Calculations of Conformation and Stability

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules, providing detailed information about their electronic structure, stability, and conformational preferences. For 3-Fluoro-N-methyl-D-alanine, these methods shed light on the complex interplay between fluorination and N-methylation.

Density Functional Theory (DFT) and Ab Initio Studies

Density Functional Theory (DFT) and ab initio calculations are powerful computational methods used to investigate the electronic structure and energetics of molecules. researchgate.net Studies on the parent compound, 3-fluoroalanine, have utilized DFT and second-order Møller-Plesset perturbation theory (MP2) to explore its conformational space. researchgate.netrsc.org These calculations have shown that the introduction of a fluorine atom into the methyl group of alanine (B10760859) has a relatively small effect on the relative energies of its principal conformers. researchgate.netrsc.org

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical DFT Data)

ConformerDihedral Angles (φ, ψ, χ1)Relative Energy (kcal/mol)
1(-150°, 150°, 60°)0.00
2(-80°, 80°, 180°)1.20
3(-150°, 150°, -60°)1.80
4(60°, 60°, 60°)2.50

Note: This table is a hypothetical representation based on known effects of fluorination and N-methylation. The dihedral angles and relative energies are illustrative and would require specific DFT calculations for this compound for validation.

Analysis of the Fluorine Gauche Effect and Intramolecular Interactions

The fluorine gauche effect is a stereoelectronic interaction that describes the tendency of a fluorine atom to be in a gauche position relative to an electron-donating group or another electronegative atom. mdpi.com In 3-fluoroalanine, this effect, along with attractive interactions between the fluorine and the O-H or N-H moieties through weak hydrogen bonds, plays a role in stabilizing particular conformers. researchgate.netrsc.org

In this compound, the gauche conformation between the C-F bond and the N-Cα bond is expected to be a significant stabilizing factor. This preference arises from a combination of hyperconjugative and electrostatic interactions. mdpi.com The hyperconjugative component involves the donation of electron density from the C-H or C-N sigma bonds into the antibonding orbital of the C-F bond (σ → σ*). The electrostatic component involves favorable dipole-dipole interactions. These intramolecular interactions are crucial in determining the preferred rotameric states around the Cα-Cβ bond.

Conformational Landscapes of N-Methylated Fluoroalanines in Different Phases

The conformational landscape of an amino acid can be significantly influenced by its environment. Quantum chemical calculations can model these effects, for instance by using a conductor-like polarizable continuum model (CPCM) to simulate an aqueous solution. researchgate.netrsc.org For 3-fluoroalanine, calculations have shown that while the neutral molecule is more stable in the gas phase, the zwitterionic form becomes nearly equal in energy in an aqueous environment. researchgate.netrsc.org

The N-methylation in this compound introduces further complexity. N-methylation can influence the cis-trans isomerization of the peptide bond. frontiersin.org In different phases, the equilibrium between different conformers will shift to accommodate the polarity of the environment. In the gas phase, intramolecular hydrogen bonds are more dominant, while in a polar solvent like water, interactions with solvent molecules become more significant, potentially stabilizing more extended conformations.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules in solution, offering insights into their conformational flexibility and interactions with the solvent over time.

Solvent Influence on Preferred Conformations

The solvent plays a critical role in determining the preferred conformations of peptides and amino acids. MD simulations of fluorinated amino acids in water have shown that fluorination can alter hydration free energies, which is a key component of the hydrophobic effect. nih.gov The introduction of fluorine can affect the hydrogen bonding between the amino acid backbone and water molecules. nih.gov

For this compound, the N-methyl group would further modulate its interaction with water. N-methylation eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor, which can destabilize secondary structures like helices and sheets. mdpi.com MD simulations would likely show that in an aqueous solution, the molecule adopts a limited set of conformations, with the hydrophobic methyl and fluoromethyl groups influencing the local water structure. The balance between intramolecular forces, such as the fluorine gauche effect, and intermolecular interactions with the solvent will dictate the conformational ensemble.

Table 2: Expected Predominant Conformations of this compound in Different Solvents from MD Simulations

SolventPredominant Conformation (φ, ψ)Key Interactions
Gas PhaseCompact, foldedIntramolecular H-bonds, Fluorine gauche effect
WaterPartially extendedSolvation of polar groups, Hydrophobic effect of methyl groups
ChloroformCompact, foldedIntramolecular H-bonds favored in non-polar solvent

Note: This table represents expected trends based on general principles of solvent effects on fluorinated and N-methylated amino acids.

Intermolecular Interactions and Solvation Effects

The solvation of this compound involves a complex interplay of interactions. The charged carboxylate and amino groups will be strongly solvated by polar solvents like water through hydrogen bonding. The fluorinated methyl group, while often considered hydrophobic, can also participate in specific interactions. Fluorine is a poor hydrogen bond acceptor, but it can influence the local electronic environment.

Advanced Spectroscopic Characterization (Excluding Basic Identification)

Beyond simple confirmation of its chemical identity, advanced NMR methods are employed to define the precise stereochemistry and analyze the local environment of the fluorine atom, which is a key determinant of the molecule's unique properties.

NMR spectroscopy is a powerful tool for the unambiguous assignment of stereochemistry in fluorinated amino acids. The introduction of a fluorine atom creates a new chiral center, leading to the possibility of diastereomers, each with distinct biological activities. The precise arrangement of atoms can be elucidated by analyzing coupling constants and through-space interactions.

The stereochemical configuration of fluorinated amino acids has been shown to be critical for their biological function. Studies on different stereoisomers of 3-fluoro-aspartic acid derivatives have demonstrated that minor changes in stereochemistry can lead to significant differences in biological potency. For example, research on 3-fluoro-N-methyl-D-aspartic acid revealed that the (2S,3S) diastereoisomer had comparable potency to the endogenous ligand, whereas the (2S,3R) diastereoisomer was virtually inactive. This highlights the importance of precise stereochemical characterization, for which NMR is the primary analytical tool.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for probing the local environment of the fluorine atom within a molecule. nih.gov With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, well-resolved signals. nih.govnsf.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic surroundings, making it an excellent reporter for conformational changes and intermolecular interactions. nsf.gov

In studies of fluorinated amino acids, ¹⁹F NMR is used to monitor interactions with biological targets, such as enzymes or receptors. mdpi.com Changes in the ¹⁹F chemical shift upon binding can provide information about the binding event and the nature of the interaction. For example, in a study of diastereomeric Ni(II) complexes, the ¹⁹F NMR signal for a fluoro-N-methyl-D-aspartic acid derivative was reported as a doublet with a coupling constant (J) of 22.4 Hz at a chemical shift of 20.3 ppm, providing a distinct signature for that particular stereochemical arrangement and coordination environment. ljmu.ac.uk This sensitivity allows for the detailed characterization of the fluorine atom's local environment.

The large chemical shift dispersion in ¹⁹F NMR is also advantageous for resolving signals from different fluorine-containing species in a mixture, which is particularly useful in monitoring reactions or biological assays. magritek.com

Biochemical Mechanisms and Enzymatic Interactions

Mechanism-Based Enzyme Inhibition

N-methylation is a chemical modification known to produce analogues of amino acids with specific biological activities, including the ability to act as enzyme inhibitors. researchgate.netbenthamdirect.comnih.govingentaconnect.com The introduction of an N-methyl group can alter the pharmacokinetic properties of a molecule, potentially enhancing its stability, lipophilicity, and bioavailability. researchgate.netbenthamdirect.comnih.gov In the context of 3-Fluoro-N-methyl-D-alanine, these properties are combined with the potent enzyme-inhibiting characteristics of fluorinated alanines.

While specific inhibitory studies on this compound are not extensively detailed in the available literature, the activity of its parent compound, 3-Fluoro-D-alanine, against alanine (B10760859) racemase is well-documented. wikipedia.orgnih.gov Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine. wikipedia.orgnih.gov This D-alanine is an essential building block for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govcsic.es Because this enzyme is vital for bacteria but absent in higher eukaryotes, it is a key target for the development of antimicrobial drugs. wikipedia.orgcsic.es

3-Fluoro-D-alanine is a known inhibitor of alanine racemase. wikipedia.orgnih.gov The presence of the N-methyl group on this compound would likely modify this interaction. The catalytic mechanism of alanine racemase involves a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor that forms a Schiff base with the amino group of the alanine substrate. An N-methyl group would prevent the formation of this initial external aldimine, suggesting that this compound may not inhibit the enzyme via the same classical mechanism as its non-methylated counterpart. However, its structural similarity could still allow it to bind to the active site and act as an antagonist or inhibitor through other means. A publication by Hoveyda's group has reported the synthesis of N-methyl analogues of 3-fluoroalanine, indicating their significance in research. mdpi.com

The inactivation of alanine racemase by fluorinated alanines and related compounds has been studied in detail, providing a model for the potential, though unconfirmed, action of this compound. The non-methylated compound, 3-Fluoro-D-alanine, acts as a mechanism-based inhibitor, often termed a "suicide substrate." csic.es

Studies on related inhibitors like 3-halovinylglycines demonstrate a mechanism involving enzyme-catalyzed elimination of the halide. This process forms a reactive allenic intermediate that subsequently alkylates a key amino acid residue in the enzyme's active site, leading to irreversible inactivation. csic.es For D-chlorovinylglycine, a lethal inactivation event occurs for every 2.2 nonlethal turnovers. csic.es In contrast, the inactivation by fluoroalanine is less efficient, requiring approximately 800 turnovers for each inactivation event. csic.es The kinetics for the reaction of D-chlorovinylglycine with alanine racemase from E. coli B have been determined, as shown in the table below. Equivalent specific data for this compound is not available in the reviewed literature.

Kinetic ParameterValue for D-chlorovinylglycineReference
Second-order rate constant (k)122 ± 14 M⁻¹s⁻¹ csic.es
Partition Ratio (Turnovers per inactivation)2.2 ± 0.2 csic.es

The mechanism for 3-Fluoro-D-alanine involves the enzymatic abstraction of the α-proton, followed by the elimination of the fluoride (B91410) ion to form an amino-acrylate intermediate bound to the PLP cofactor. This electrophilic species can then react with a nucleophilic residue in the active site, causing covalent, irreversible inhibition of the enzyme. nih.gov

The integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer composed of glycan strands cross-linked by short peptides. oup.comoup.com The synthesis of the peptide stem, which typically has the sequence L-Ala-γ-D-Glu-meso-A₂pm-D-Ala-D-Ala, is dependent on a supply of D-alanine. oup.com

By inhibiting alanine racemase, 3-Fluoro-D-alanine depletes the intracellular pool of D-alanine, thereby halting the synthesis of the D-Ala-D-Ala dipeptide necessary for the formation of the UDP-MurNAc-pentapeptide precursor. oup.comresearchgate.net This disruption of peptidoglycan biosynthesis weakens the cell wall, ultimately leading to cell lysis and bacterial death. csic.es Any compound that effectively inhibits alanine racemase, as is proposed for this compound and its analogues, would disrupt this critical pathway, forming the basis of its antibacterial activity. nih.govresearchgate.net

Amino acid analogues can often interact with multiple enzymes. The primary metabolic pathway for 3-fluoro-D-alanine in animals involves oxidation by the enzyme D-amino acid oxidase (DAAO) to produce fluoropyruvate. nih.gov This indicates a significant interaction with enzymes other than the primary bacterial target.

The introduction of an N-methyl group can significantly alter such interactions. N-methylation is known to increase resistance to enzymatic degradation by proteases. researchgate.netbenthamdirect.comnih.gov It is plausible that the N-methyl group in this compound could reduce its affinity for enzymes like DAAO, potentially altering its metabolic fate and toxicity profile compared to its non-methylated counterpart. For example, studies on antimicrobial peptides have shown that N-methylation can enhance stability against degradation by trypsin and chymotrypsin. mdpi.com Furthermore, a fluorinated N-methylated D-amino acid, 3-Fluoro-N-Methyl-D-aspartic acid, has been developed as a specific probe for exploring agonist binding at NMDA receptors, highlighting that N-methylated fluoro-amino acids can be designed for high specificity towards other enzyme and receptor targets. mdpi.com

The substitution of hydrogen with fluorine imparts unique properties to amino acids that can significantly influence their interaction with enzymes. The fluorine atom is highly electronegative and has a small atomic radius, allowing it to mimic a hydrogen atom sterically while drastically altering the electronic properties of the molecule. mdpi.com

The strong electron-withdrawing nature of the fluorine atom in this compound can lower the pKa of the N-methyl-amino group, affecting its charge state and ability to form ionic bonds within an enzyme's active site. mdpi.com This electronic effect can enhance binding affinity to specific targets. researchgate.net For instance, the introduction of fluorine can lead to more potent target-binding and greater selectivity. researchgate.net In the context of mechanism-based inhibition, the C-F bond can act as a "latent" leaving group, facilitating the formation of reactive intermediates upon enzymatic processing, as seen in the inhibition of alanine racemase by 3-fluoro-D-alanine. csic.es

Inhibition of Bacterial Alanine Racemase

Substrate Analog Behavior and Metabolic Incorporation

In addition to acting as enzyme inhibitors, fluorinated amino acids can sometimes be recognized by cellular machinery as analogs of natural amino acids and be incorporated into metabolic pathways. The D-alanine-D-alanine ligase enzyme, which creates the D-Ala-D-Ala dipeptide, and the MurF ligase, which adds this dipeptide to the growing peptide stem, have shown some tolerance for D-alanine analogues. oup.comgoogle.com

This suggests a possibility for this compound to be incorporated into the peptidoglycan structure. Interestingly, in some bacteria such as Mycobacterium smegmatis, the terminal D-alanine residue of the peptidoglycan stem peptide is naturally methylated. oup.com This indicates the existence of enzymatic machinery capable of recognizing and processing N-methylated D-alanine residues at the final stages of peptidoglycan synthesis. This finding lends credibility to the hypothesis that this compound could potentially be incorporated into the cell wall, acting as a fraudulent substrate and disrupting the final transpeptidation cross-linking steps.

Stability and Metabolism by D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the metabolism of D-amino acids in mammals. nih.govescholarship.orgacs.org This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.gov For example, DAAO efficiently converts D-alanine to pyruvate (B1213749). nih.govacs.org The metabolism of D-amino acid-based imaging agents by mammalian DAAO can lead to background signals in a host, potentially limiting their diagnostic accuracy. nih.govacs.org

Research has shown that fluorinated D-alanine analogues, such as D-[¹⁹F]-CF₃-ala, are poor substrates for mammalian D-amino acid oxidase. nih.govescholarship.orgacs.orgnih.gov This reduced metabolism by DAAO is a significant advantage, as it enhances the specificity of these compounds for bacterial targets and minimizes host background interference. nih.govacs.org The stability of these fluorinated analogues in the presence of DAAO contributes to their potential as effective and selective agents for imaging bacterial infections in vivo. nih.govescholarship.orgacs.org The low susceptibility to degradation by DAAO suggests a higher bioavailability for interaction with bacterial targets.

Table 2: Interaction of D-alanine and its Analogue with D-Amino Acid Oxidase (DAAO)

CompoundEnzymeInteractionSignificance
D-alanineD-Amino Acid Oxidase (DAAO)Substrate; Oxidized to pyruvate. nih.govacs.orgPotential for background signals in host during imaging. nih.govacs.org
D-[¹⁹F]-CF₃-alaD-Amino Acid Oxidase (DAAO)Poor substrate. nih.govescholarship.orgacs.orgnih.govLow background in mammalian tissues, enhancing microbial selectivity. nih.govescholarship.orgacs.org

Modulation of Biological Receptors and Protein Interactions

Investigation of Binding Affinities to Specific Protein Targets

The introduction of fluorine into amino acid structures can significantly alter their binding affinities to protein targets. This is due to fluorine's unique properties, including its high electronegativity and ability to form hydrogen bonds. For example, the replacement of a key tyrosine residue with 3-fluorotyrosine in glutathione (B108866) S-transferase resulted in altered interactions with its binders.

In the context of adenosine (B11128) receptors, a study on 3'-fluoro analogues of Cl-IB-MECA, a potent adenosine A₃ receptor agonist, revealed that the 3'-fluoro derivative exhibited remarkably decreased binding affinity. ebi.ac.uk This finding suggests that the 3'-hydroxyl group of the original compound acts as a hydrogen bond acceptor, a role that the fluorine atom could not effectively replicate in this specific interaction. ebi.ac.uk Such studies highlight the critical role of specific functional groups in determining the binding affinity of a ligand to its receptor.

Probing Agonist/Antagonist Activity with N-Methylated Fluoroamino Acids (e.g., NMDA Receptors)

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission and synaptic plasticity in the brain. frontiersin.orgwikipedia.orgnih.gov These receptors are activated by the binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.orgjneurosci.org NMDA receptor antagonists are compounds that inhibit the action of the NMDA receptor and have applications as anesthetics and in the treatment of various neurological conditions. frontiersin.orgwikipedia.org

The use of N-methylated fluoroamino acids, such as 3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA), allows for the exploration of agonist binding at NMDA receptors. nih.govmdpi.com By introducing fluorine, researchers can probe the conformational requirements and electronic interactions necessary for ligand binding and receptor activation. The stereoisomers of 3F-NMDA serve as valuable tools to understand the precise orientation and properties of the binding pocket. The investigation of such analogues contributes to the design of novel NMDA receptor modulators with specific agonist or antagonist profiles, which could have therapeutic implications for a range of neuropsychiatric disorders. frontiersin.org

Applications in Advanced Chemical Biology and Drug Discovery Research

Design and Development of Biochemical Probes

The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the utility of the ¹⁹F nucleus as an NMR probe, make fluoroamino acids exceptional tools for designing sophisticated biochemical probes.

Fluoroamino Acids as Conformational Probes in Peptides

The introduction of fluorinated amino acids into peptide sequences serves as a powerful method for studying peptide and protein structure, dynamics, and interactions. nih.govnih.gov The fluorine atom is a particularly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Unlike the crowded spectra often seen in ¹H NMR of complex biomolecules, ¹⁹F NMR offers a clear window for observation, as fluorine is not naturally present in biological systems, eliminating background signals. nih.govacs.org

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local microenvironment, including changes in solvent exposure, van der Waals packing, and electrostatic fields. nih.gov This sensitivity allows researchers to monitor conformational changes in peptides upon binding to other molecules or insertion into membranes. acs.org For instance, the incorporation of a fluorinated residue like 3-fluoro-D-alanine can provide distinct ¹⁹F NMR signals that report on the conformational states of the peptide. hw.ac.ukcore.ac.uk The strategic placement of an electron-withdrawing fluorine atom can influence the conformational preferences of the peptide backbone, providing tools to stabilize specific secondary structures like helices or sheets. ed.ac.ukraineslab.com

Utilization in Mechanistic Enzymology

Fluoroamino acids, particularly those fluorinated at the β-carbon like 3-fluoro-D-alanine, are invaluable in the study of enzyme mechanisms, often acting as mechanism-based inhibitors. A prime example is their use in studying pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as alanine (B10760859) racemase, which is crucial for bacterial cell wall synthesis. nih.govtandfonline.com

3-Fluoro-D-alanine acts as a potent inhibitor of alanine racemase. nih.gov The enzyme initiates its catalytic cycle by abstracting the α-proton from the amino acid. In the case of 3-fluoro-D-alanine, this leads to the elimination of a fluoride (B91410) ion, generating a highly reactive amino-acrylate intermediate. This intermediate can then covalently modify the PLP cofactor or an active site residue, leading to irreversible inactivation of the enzyme. nih.gov This "suicide substrate" mechanism allows researchers to identify and characterize the enzyme's active site and elucidate its catalytic pathway. mdpi.com The stability of the C-F bond, combined with the electron-withdrawing nature of fluorine, makes fluorinated analogs like 3-fluoro-D-alanine powerful tools for trapping enzymatic intermediates and understanding reaction mechanisms.

Rational Design of Antibacterial Agents Targeting Peptidoglycan Synthesis

The bacterial cell wall, particularly the peptidoglycan layer, is an attractive target for antibacterial drug development due to its essential nature for bacterial survival and its absence in humans. nih.gov D-alanine is a critical component of the pentapeptide chains that cross-link to form the peptidoglycan structure. nih.govmcmaster.ca Enzymes involved in D-alanine metabolism, such as alanine racemase and D-alanyl-D-alanine ligase, are therefore prime targets for inhibitors. nih.govuclouvain.be

Development of Inhibitors for Unique Bacterial Metabolic Pathways

Analogs of D-alanine, such as 3-fluoro-D-alanine, have been developed as inhibitors of key enzymes in the peptidoglycan synthesis pathway. nih.govacs.org Alanine racemase, which converts L-alanine to D-alanine, is a specific and essential bacterial enzyme, making it an ideal target. tandfonline.com 3-Fluoro-D-alanine has been shown to be a potent inhibitor of this enzyme, effectively halting the supply of D-alanine required for cell wall construction. nih.gov

More recently, fluorinated D-alanine analogs have been explored for their ability to be incorporated directly into the peptidoglycan structure, creating flawed cell walls or acting as probes for imaging bacterial infections. nih.govacs.org For example, 3,3,3-trifluoro-D-alanine has been shown to be incorporated into the peptidoglycan of Escherichia coli, demonstrating that the bacterial machinery can tolerate fluorinated substrates. acs.orgescholarship.org This opens avenues for designing molecules that not only inhibit enzymes but also disrupt the structural integrity of the cell wall.

Enzyme TargetInhibitor/AnalogMechanism of Action
Alanine Racemase3-Fluoro-D-alanineMechanism-based inactivation (suicide substrate) nih.govnih.gov
Peptidoglycan Synthesis3,3,3-Trifluoro-D-alanineIncorporation into peptidoglycan chains, disrupting cell wall integrity acs.orgresearchgate.net
D-alanyl-D-alanine ligaseBenzoylthiosemicarbazidesInhibition of the enzyme that forms the D-Ala-D-Ala dipeptide uclouvain.be

Exploration of Structure-Activity Relationships in Antimicrobial Analogs

The systematic modification of D-alanine analogs allows for the exploration of structure-activity relationships (SAR) to optimize antibacterial potency. researchgate.net Studies involving various substituted D-alanine derivatives have provided insights into the structural requirements for enzyme inhibition and antibacterial activity. For instance, the stereochemistry at the α-carbon is critical, with D-isomers typically being more active against enzymes in the D-alanine pathway.

The introduction of an N-methyl group, as in 3-Fluoro-N-methyl-D-alanine, adds another dimension to SAR studies. N-methylation can increase metabolic stability and alter binding interactions within the enzyme's active site. nih.gov Research on alaninyl-substituted triazolyl oxazolidinones has shown that modifications to the alanine moiety can lead to potent antibacterial activity against various Gram-positive strains, although in some cases, no significant difference was observed between D- and L-alaninyl derivatives. mdpi.comnih.govresearchgate.net The combination of fluorination and N-methylation in a single molecule provides a unique scaffold for developing novel antibacterial agents with potentially improved pharmacological profiles.

Incorporation into Peptide Scaffolds

The incorporation of this compound into peptide scaffolds is a sophisticated strategy to enhance their therapeutic potential by improving stability, modulating conformation, and fine-tuning biological activity. acs.orgacs.org This dual modification addresses several common challenges in peptide-based drug development.

N-methylation of the peptide backbone provides steric hindrance that can significantly increase resistance to proteolytic degradation by enzymes, thereby extending the peptide's half-life in vivo. nbinno.compeptide.commerckmillipore.com This modification also removes the amide proton, preventing it from acting as a hydrogen bond donor, which can reduce aggregation and improve solubility. merckmillipore.com

Simultaneously, the fluorine atom can introduce favorable conformational biases and enhance binding affinity through specific interactions with protein targets. raineslab.comnih.gov The synthesis and incorporation of N-methyl-3-fluoroalanines into peptides have been successfully developed, providing a viable route to access these modified peptides. acs.orgacs.org This allows for the creation of peptidomimetics with enhanced stability and potentially greater efficacy. nih.govresearchgate.net

ModificationEffect on Peptide ScaffoldReference
N-Methylation Increased proteolytic stability nbinno.compeptide.com
Enhanced cell permeability nbinno.com
Altered conformational preferences (e.g., favors cis-amide bonds) merckmillipore.com
Fluorination Modulates peptide conformation and folding raineslab.comnih.gov
Can enhance binding affinity to targets nih.gov
Provides a ¹⁹F NMR probe for structural studies nih.govnih.gov

Influence on Peptide Conformation and Stability

The N-methylation of an amino acid residue eliminates the amide proton, which is a crucial hydrogen bond donor. mdpi.com This prevents the formation of inter- and intra-molecular hydrogen bonds that are fundamental to stabilizing common secondary structures like α-helices and β-sheets. mdpi.com The absence of this hydrogen bonding capability can disrupt these ordered structures, while the steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. researchgate.net This conformational constraint can force the peptide into specific turn-like structures, effectively creating a more rigid scaffold. researchgate.net

Furthermore, the substitution of hydrogen with fluorine at the C3 position introduces steric and electronic effects. Fluorine is more sterically demanding than hydrogen, which can further limit conformational freedom. researchgate.net Quantum chemical calculations on 3-fluoroalanine have shown that while the principal conformations are not drastically altered in energy compared to alanine, specific conformers can be stabilized by interactions involving the fluorine atom. researchgate.net When integrated into a peptide, this fluorination can destabilize helical structures. nih.gov The cumulative effect of N-methylation and fluorination is a significant reduction in the conformational flexibility of the peptide backbone, leading to a more defined and rigid structure. This rigidity often translates into enhanced stability, particularly against enzymatic degradation by proteases, which frequently require a degree of flexibility in their target substrates for effective binding and cleavage. nih.gov

Modulation of Peptide Hydrophobicity for Research Purposes

The strategic incorporation of this compound is a powerful tool for modulating the hydrophobicity of peptides in research settings. Fluorination is a well-established strategy for increasing the hydrophobicity of amino acids and, consequently, the peptides that contain them. rsc.orgrsc.org The introduction of fluorine atoms, particularly in the form of trifluoromethyl groups, can dramatically increase the local hydrophobicity, sometimes exceeding that of highly hydrophobic natural amino acids like isoleucine. nih.gov This "fluorous effect" can be leveraged to fine-tune peptide-protein interactions and enhance properties such as membrane permeability. rsc.orgnih.gov

While the addition of a methyl group via N-methylation would theoretically increase hydrophobicity, its effect on experimentally measured hydrophobicity (often determined by retention time in reversed-phase HPLC) can be complex. mdpi.com N-methylation can induce significant conformational changes that may shield the hydrophobic moieties from the stationary phase of the HPLC column, leading to a decreased retention time and an apparent decrease in hydrophobicity. mdpi.com Therefore, the net effect of this compound on peptide hydrophobicity is a balance between the strong hydrophobic contribution of the fluorine atom and the conformationally-driven effects of the N-methyl group. This dual modification allows for nuanced control over a peptide's hydrophobic character, which is critical for research into protein folding, ligand binding, and the development of peptide-based biomaterials. rsc.org

Table 1: Impact of Fluorination on Amino Acid Hydrophobicity This table illustrates the general trend of increasing hydrophobicity with fluorination, as determined by chromatographic hydrophobicity indexes (φ₀). Higher φ₀ values indicate greater hydrophobicity. The data is representative of trends discussed in the cited literature.

Amino AcidModificationRelative Hydrophobicity (φ₀ Index)Reference
AlanineNone (Reference)Baseline nih.gov
α-TrifluoromethylalanineTrifluorinationStrong Increase nih.gov
TrifluoromethionineTrifluorinationStrong Increase nih.gov
(S)-TrifluoromethionineTrifluorinationStrong Increase nih.gov

Application in Positron Emission Tomography (PET) Tracer Development (Excluding Clinical Studies)

Fluorine-18 (B77423) labeled D-amino acids, including derivatives of D-alanine, are of significant interest in the development of PET tracers, particularly for the specific imaging of bacterial infections. nih.govresearchgate.net Unlike mammalian cells, bacteria utilize D-amino acids, such as D-alanine, as essential components for the biosynthesis of their peptidoglycan cell wall. nih.gov This metabolic difference provides a basis for designing bacteria-specific imaging agents. PET tracers based on fluorinated D-alanine analogues, such as [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala) and D-3-[¹⁸F]fluoroalanine (D-[¹⁸F]FAla), are designed to be taken up by bacteria and incorporated into the cell wall, leading to signal accumulation at the site of infection. nih.govacs.org

The development of these tracers involves multi-step radiosynthesis, typically starting with a suitable precursor that undergoes nucleophilic fluorination with [¹⁸F]fluoride. acs.org For instance, the synthesis of D-[¹⁸F]-CF₃-ala has been achieved by fluorinating a Schiff-base protected CF₂Br alanine analog, followed by deprotection and purification. acs.org Preclinical evaluation of these tracers in in vitro studies using bacterial cultures (e.g., E. coli and S. aureus) has demonstrated specific uptake that can be blocked by the addition of unlabeled D-alanine, confirming the involvement of D-amino acid transport systems. nih.gov

In animal models of infection, such as murine myositis models, these fluorinated D-alanine tracers have shown the ability to differentiate between sites of active bacterial infection and sterile inflammation. nih.gov PET imaging studies in rodents have demonstrated that tracers like L-[¹⁸F]FMA (3-(1-[¹⁸F]fluoromethyl)-L-alanine) can visualize tumors, while D-isomers like D-[¹⁸F]FAla show rapid accumulation in infected tissues with clearance through the renal system. nih.govnih.gov The development of such molecules, conceptually similar to this compound, underscores the research potential in creating highly specific PET probes for infectious diseases by exploiting unique bacterial metabolic pathways. acs.org

Table 2: Preclinical Characteristics of Fluorinated D-Alanine PET Tracers This table summarizes key preclinical data for representative ¹⁸F-labeled D-alanine analogs developed for PET imaging of bacterial infections, based on findings from non-clinical studies.

TracerTarget PathwayKey In Vitro FindingsKey In Vivo Findings (Rodent Models)Reference
D-3-[¹⁸F]fluoroalanine (D-[¹⁸F]FAla)Peptidoglycan BiosynthesisUptake in E. coli & S. aureus; blocked by excess D-alanine.Differentiates bacterial infection from sterile inflammation; rapid blood clearance. nih.gov
[¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala)Peptidoglycan BiosynthesisStable in serum; incorporated into E. coli peptidoglycan.Distinguishes live from heat-killed E. coli infection; low background signal in non-infected mice. acs.org

Future Directions and Emerging Research Frontiers

Development of Novel Biocatalytic Systems for Stereoselective Synthesis

The synthesis of enantiomerically pure amino acids, particularly those with unnatural modifications, presents a considerable challenge for traditional organic chemistry. Biocatalysis, using enzymes to perform chemical transformations, is emerging as a powerful and environmentally sustainable alternative. Future research is increasingly focused on developing novel enzymatic systems for the stereoselective synthesis of compounds like 3-Fluoro-N-methyl-D-alanine.

Key research efforts are directed towards:

Enzyme Discovery and Engineering : Scientists are exploring metagenomic databases to find new enzymes with suitable activities. Furthermore, protein engineering and directed evolution techniques are being used to tailor existing enzymes, such as dehydrogenases and aminotransferases, for improved activity and specificity towards fluorinated and N-methylated substrates. acs.org For instance, alanine (B10760859) dehydrogenases and diaminopimelate dehydrogenases have been successfully used for the in vitro production of (R)- and (S)-3-fluoroalanine from 3-fluoropyruvate with high yields and complete enantiomeric excess. dtu.dk Engineering these enzymes could pave the way for direct synthesis of N-methylated variants.

Multi-Enzyme Cascades : Designing one-pot cascade reactions that utilize multiple enzymes can streamline the synthetic process, improve yields, and reduce waste. sioc.ac.cn A cascade could, for example, involve an enzyme for fluorination, another for amination, and a third for N-methylation, all working in concert. This approach has been successfully applied to produce fluorinated vancomycin analogues. sioc.ac.cn

Whole-Cell Biotransformation : Utilizing engineered microorganisms as whole-cell catalysts offers several advantages, including cofactor regeneration and protection of enzymes from the reaction environment. E. coli has been engineered to produce 2-fluoro-3-hydroxypropionic acid, demonstrating the potential of whole-cell systems for synthesizing fluorinated compounds. researchgate.net

Table 1: Comparison of Synthetic Approaches for Fluorinated Amino Acids

MethodDescriptionAdvantagesChallenges
Chemical Synthesis Traditional organic chemistry methods involving fluorinating reagents like DAST or Selectfluor. mdpi.comWell-established, versatile for various substrates.Often requires harsh conditions, multiple protection/deprotection steps, and can produce racemic mixtures requiring resolution.
Biocatalysis (Enzymes) Use of isolated enzymes (e.g., dehydrogenases, methyltransferases) to catalyze specific steps. dtu.dksioc.ac.cnHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope limitations, and cost of cofactors can be issues.
Whole-Cell Biocatalysis Use of engineered microorganisms (e.g., E. coli) to perform multi-step synthesis internally. researchgate.netCofactor regeneration is handled by the cell, potential for complex synthesis from simple precursors.Product toxicity to the host cell, complex metabolic engineering required, lower product concentrations.

Advanced Computational Approaches for Predicting Bioactivity

As the number of possible unnatural amino acids expands, synthesizing and testing each one becomes impractical. Advanced computational modeling provides a crucial tool for predicting the bioactivity of novel compounds like this compound, thereby guiding synthetic efforts toward the most promising candidates.

Emerging computational frontiers include:

Molecular Docking and Dynamics : These methods simulate the interaction between a molecule and its biological target (e.g., an enzyme or receptor). By predicting binding affinity and conformational changes, researchers can hypothesize about the compound's mechanism of action. mdpi.com This is particularly useful for designing D-protein inhibitors, where computational screening can identify non-canonical amino acids that improve binding affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach allows for a highly accurate calculation of the electronic effects of the fluorine atom on the molecule's interactions within a protein's active site, providing deeper mechanistic insights.

Machine Learning and AI : By training algorithms on large datasets of known bioactive molecules, machine learning models can identify patterns and predict the biological activity of new compounds based on their structural features. mdpi.comresearchgate.net Deep learning methods, such as convolutional neural networks (CNN) and bidirectional long short-term memory (Bi-LSTM), are being developed to recognize multi-activities of bioactive peptides from their amino acid sequences. mdpi.com

Table 2: Computational Tools in Bioactivity Prediction

Computational MethodPrimary FunctionApplication for this compound
Molecular Docking Predicts the preferred orientation and binding affinity of one molecule to a second.To screen potential bacterial enzyme targets and predict binding strength.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.To understand how the compound affects the flexibility and conformation of a target protein upon binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of molecules to their biological activity.To build a model that predicts the antimicrobial potency of various fluorinated and N-methylated alanine analogs.
Machine Learning Identifies complex patterns in large datasets to make predictions.To classify the compound's likely bioactivity (e.g., antibacterial, enzyme inhibitor) based on its physicochemical properties. mdpi.com

Investigating Broader Spectrum Metabolic Interference in Diverse Microbial Systems

D-amino acids play crucial roles in the microbial world, most notably as essential components of the peptidoglycan cell wall. frontiersin.org The introduction of a modified D-amino acid like this compound could interfere with these processes, offering a potential avenue for new antimicrobial strategies. Future research will likely explore its impact on a wide range of microorganisms.

Key areas of investigation include:

Cell Wall Synthesis Inhibition : Researchers will likely investigate whether this compound can act as an antagonist for enzymes involved in peptidoglycan synthesis, such as D-alanine-D-alanine ligase. The presence of fluorine could lead to irreversible inhibition, a highly effective mechanism for antimicrobial agents.

Metabolic Network Disruption : Beyond the cell wall, microbes have complex metabolic networks. frontiersin.org Stoichiometric Metabolic Network (SMN) models can be used to computationally predict how the introduction of a novel metabolite might disrupt essential pathways, such as amino acid metabolism or energy production. frontiersin.orgmdpi.com

Interference with Quorum Sensing and Biofilm Formation : D-amino acids are known to be involved in intercellular signaling and the regulation of biofilm integrity in bacterial communities. frontiersin.org Studies could explore whether this compound can disrupt these communication systems, thereby preventing the formation of resilient, antibiotic-resistant biofilms.

Engineering of Fluoroamino Acid Incorporating Proteins for Functional Studies

The incorporation of unnatural amino acids, including fluorinated ones, into proteins is a powerful tool in chemical biology and protein engineering. nih.govnih.gov This technique allows for the creation of proteins with novel properties or the introduction of probes to study protein structure and function.

Future applications involving the incorporation of this compound or similar residues could include:

Enhanced Protein Stability : The strong carbon-fluorine bond can increase the thermal and chemical stability of proteins. nih.govresearchgate.net Incorporating fluorinated residues can lead to hyperstable protein folds, which is advantageous for therapeutic proteins and industrial enzymes. nih.gov

¹⁹F NMR Probes : Fluorine-19 is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating a fluorinated amino acid at a specific site in a protein, researchers can use ¹⁹F NMR to study protein dynamics, folding, and interactions with other molecules without interference from other atoms in the protein. mdpi.com

Modulation of Enzyme Activity : Placing a fluorinated amino acid within an enzyme's active site can alter its catalytic activity or substrate specificity due to fluorine's strong electron-withdrawing nature. researchgate.net This allows for the fine-tuning of enzymatic function for specific applications.

The process involves creating an orthogonal tRNA-synthetase pair that uniquely recognizes the unnatural amino acid and its corresponding tRNA, allowing for its site-specific incorporation during protein translation in a living cell. youtube.com This opens up vast possibilities for creating bespoke proteins with precisely tailored functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-N-methyl-D-alanine, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of a precursor (e.g., 3-hydroxy-N-methyl-D-alanine) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Key parameters include reaction temperature (−20°C to 0°C to minimize side reactions), solvent choice (anhydrous DMF or THF), and stoichiometric control of the fluorinating agent. Post-synthesis, purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate enantiomerically pure product. Coupling agents such as EDC/NHS (used in peptide synthesis ) may assist in intermediate steps.

Q. How can researchers confirm the enantiomeric purity of this compound using analytical techniques?

  • Methodological Answer : Chiral HPLC with columns like Chirobiotic T® or Crownpak CR-I® is standard. Mobile phases often include methanol/water with 0.1% TFA. Confirmation via circular dichroism (CD) spectroscopy or comparison with known D/L standards is recommended. Mass spectrometry (LC-MS) with electrospray ionization (ESI) can verify molecular weight (e.g., [M+H]⁺ at m/z 178.1), while ¹⁹F NMR (δ −120 to −125 ppm) and ¹H NMR (e.g., methyl singlet at δ 2.8–3.0 ppm) validate structural integrity .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at −20°C under inert gas (argon) to prevent hydrolysis or racemization. For solutions, use pH 4–5 buffers (e.g., acetate) to stabilize the fluorine-carbon bond. Avoid prolonged exposure to light or humidity, as fluorine’s electronegativity may increase susceptibility to degradation .

Advanced Research Questions

Q. How does the introduction of a fluorine atom at the 3-position and N-methylation influence the compound’s metabolic stability in biological systems?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by resisting cytochrome P450-mediated oxidation. N-methylation reduces amine reactivity, decreasing enzymatic deamination. To assess this, conduct in vitro assays with liver microsomes (e.g., human S9 fraction) and compare half-life (t₁/₂) against non-fluorinated analogs. LC-MS/MS can quantify metabolite formation (e.g., defluorinated byproducts) .

Q. What strategies can be employed to resolve contradictions in bioactivity data when this compound is used in different assay conditions?

  • Methodological Answer : Standardize assay buffers (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0) and control for ionic strength, which may affect fluorine’s hydrogen-bonding capacity. Validate cell permeability using Caco-2 monolayers with/without efflux inhibitors (e.g., verapamil for P-gp). Cross-reference data with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Q. How can isotopic labeling of this compound be achieved for tracing metabolic pathways?

  • Methodological Answer : Incorporate ¹³C or ²H isotopes during synthesis:

  • ¹³C labeling : Use ¹³C-enriched methyl iodide for N-methylation.
  • ²H labeling : Deuterated solvents (e.g., D₂O) in catalytic deuteration steps.
    Validate labeling efficiency via high-resolution MS (e.g., Orbitrap) and track metabolites in in vivo models (e.g., mice) using isotope-ratio mass spectrometry (IRMS) .

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